2-(1-Fluorocyclopentyl)acetonitrile
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Overview
Description
2-(1-Fluorocyclopentyl)acetonitrile is an organic compound with the molecular formula C7H10FN It contains a five-membered cyclopentyl ring substituted with a fluorine atom and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Fluorocyclopentyl)acetonitrile typically involves the reaction of cyclopentyl derivatives with fluorinating agents and subsequent introduction of the acetonitrile group. One common method includes the fluorination of cyclopentyl bromide using a fluorinating agent such as silver fluoride (AgF) or potassium fluoride (KF) in an aprotic solvent like acetonitrile. The resulting 1-fluorocyclopentane is then subjected to a nucleophilic substitution reaction with cyanide ion (CN-) to form this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluorocyclopentyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium
Properties
Molecular Formula |
C7H10FN |
---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
2-(1-fluorocyclopentyl)acetonitrile |
InChI |
InChI=1S/C7H10FN/c8-7(5-6-9)3-1-2-4-7/h1-5H2 |
InChI Key |
PALHYCCSZBZKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC#N)F |
Origin of Product |
United States |
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